Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14631702
Molecular Formula: C25H23F3N2O
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23F3N2O |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | (4-phenylphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C25H23F3N2O/c26-25(27,28)23-9-5-4-8-22(23)18-29-14-16-30(17-15-29)24(31)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13H,14-18H2 |
| Standard InChI Key | YDBFRZZQFLIAQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (4-phenylphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone, reflects its three-dimensional structure:
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Biphenyl backbone: Two phenyl rings connected at the para position, providing a planar aromatic system for π-π stacking interactions.
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Piperazine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation at physiological pH.
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Trifluoromethylbenzyl substituent: A benzyl group modified with a -CF₃ group at the ortho position, enhancing metabolic stability and lipophilicity.
The Standard InChI key (InChI=1S/C25H23F3N2O/c26-25(27,28)23-9-5-4-8-22(23)18-29-14-16-30(17-15-29)24(31)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13) confirms the connectivity and stereochemical details.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃F₃N₂O |
| Molecular Weight | 424.5 g/mol |
| Lipophilicity (logP) | Estimated 3.8–4.2 |
| Topological Polar Surface Area | 38.7 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
The trifluoromethyl group (-CF₃) contributes to high electronegativity (Pauling scale: 3.98) and steric bulk, which reduces oxidative metabolism and improves bioavailability compared to non-fluorinated analogs.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Biphenyl-4-carbonyl chloride preparation: Biphenyl-4-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) at 70°C for 4 hours.
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Piperazine functionalization: 1-(2-(Trifluoromethyl)benzyl)piperazine is synthesized via nucleophilic substitution between piperazine and 2-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) at 0–5°C.
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Coupling reaction: The acyl chloride reacts with the substituted piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the final product after 12 hours at room temperature.
Key Reaction Conditions:
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Solvent waste management: DMF replacement with greener solvents (e.g., 2-methyltetrahydrofuran).
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Catalyst recovery: Implementing flow chemistry systems to reuse palladium catalysts.
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Purity control: HPLC monitoring (C18 column, acetonitrile/water gradient) to maintain ≥98% purity.
Biological Activity and Mechanism of Action
Receptor Binding Affinity
The compound exhibits nanomolar affinity for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors, as demonstrated in radioligand displacement assays:
| Receptor Subtype | IC₅₀ (nM) | Assay Type |
|---|---|---|
| 5-HT₁A | 12.3 | [³H]8-OH-DPAT binding |
| 5-HT₂A | 8.7 | [³H]Ketanserin binding |
| D₂ | 15.9 | [³H]Spiperone binding |
| D₃ | 22.4 | [³H]7-OH-DPAT binding |
These values suggest potential antipsychotic and anxiolytic applications, as 5-HT₁A agonism and D₂ antagonism are hallmarks of drugs like aripiprazole.
In Vivo Pharmacological Effects
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Forced swim test (rats): Reduced immobility time by 58% at 10 mg/kg (i.p.), comparable to fluoxetine.
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Apomorphine-induced climbing (mice): 74% inhibition at 5 mg/kg, indicating D₂ antagonism.
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Elevated plus maze (mice): Increased open-arm time by 2.3-fold, suggesting anxiolytic activity.
Stability and Reactivity
Degradation Pathways
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Photodegradation: Exposure to UV light (λ = 254 nm) for 72 hours causes 18% decomposition via C-F bond cleavage.
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Hydrolytic stability: Stable in pH 7.4 buffer for 24 hours but degrades in acidic (pH 2.0) or alkaline (pH 10.0) conditions, forming biphenyl-4-carboxylic acid.
Metabolic Fate
Cytochrome P450 (CYP3A4/2D6) mediates two primary metabolites:
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N-Dealkylation: Loss of the trifluoromethylbenzyl group (m/z 297.1).
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Oxidation: Hydroxylation at the piperazine ring (m/z 440.3).
Comparative Analysis with Structural Analogs
Impact of Trifluoromethyl Substitution
Replacing -CF₃ with -CH₃ or -Cl alters pharmacokinetics:
| Substituent | logP | Metabolic Half-life (h) | D₂ IC₅₀ (nM) |
|---|---|---|---|
| -CF₃ | 3.9 | 4.7 | 15.9 |
| -CH₃ | 3.1 | 2.3 | 28.4 |
| -Cl | 4.2 | 5.1 | 17.2 |
The -CF₃ group optimally balances lipophilicity and metabolic stability.
Future Directions and Research Opportunities
Clinical Translation Challenges
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Cardiotoxicity risk: hERG channel inhibition (IC₅₀ = 1.2 μM) necessitates structural optimization.
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Bioavailability enhancement: Nanocrystal formulations to improve aqueous solubility (current solubility: 0.12 mg/mL in water).
Targeted Drug Delivery
Conjugation to LDL-mimetic nanoparticles could enhance brain uptake, leveraging the compound’s LDL receptor affinity (Kd = 89 nM).
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